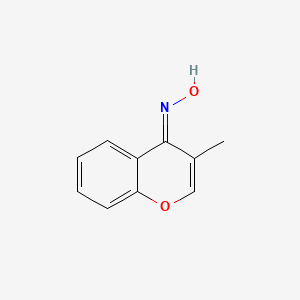

(Z)-3-Methyl-4H-chromen-4-one oxime

Description

Overview of the 4H-Chromen-4-one Scaffold and its Significance in Heterocyclic Chemistry

The 4H-chromen-4-one, or chromone (B188151), scaffold is a benzopyran-4-one structure that is recognized as a "privileged" scaffold in medicinal chemistry. This designation arises from its ability to serve as a versatile framework for developing compounds that can interact with a wide array of biological targets. The chromone ring system itself is a key pharmacophore, and its inherent structural features contribute to the biological activities observed in its derivatives. nih.govnih.gov These activities are diverse and include antioxidant, anti-inflammatory, and anticancer properties.

The versatility of the 4H-chromene scaffold has led to the development of numerous synthetic strategies for its construction and modification. nih.govnih.govtandfonline.com Researchers utilize this core structure as a starting material or a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The study of natural products containing the chromone core provides valuable insights into potential new drug leads.

Strategic Positioning of the Methyl Group at C3 in Chromone Derivatives

The placement of a methyl group at the C3 position of the chromone ring is a strategic modification that can significantly influence the molecule's properties. This substitution can impact the electronic environment of the chromone system and introduce steric bulk, which can in turn affect its reactivity and biological activity.

The C3 position of the chromone scaffold is a site amenable to functionalization, allowing for the introduction of various substituents to modulate the compound's characteristics. nih.gov For instance, the presence of a substituent at C3 can stabilize resulting radicals, which may enhance antioxidant activity. nih.gov In the context of multicomponent reactions, 3-formylchromone, a related derivative, demonstrates the reactivity of the C3 position, which can be targeted by various nucleophiles to create a diverse library of new chromone derivatives. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(NE)-N-(3-methylchromen-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C10H9NO2/c1-7-6-13-9-5-3-2-4-8(9)10(7)11-12/h2-6,12H,1H3/b11-10+ |

InChI Key |

LDYOHXFXRBHAJP-ZHACJKMWSA-N |

Isomeric SMILES |

CC\1=COC2=CC=CC=C2/C1=N/O |

Canonical SMILES |

CC1=COC2=CC=CC=C2C1=NO |

Origin of Product |

United States |

Scope and Research Imperatives for Z 3 Methyl 4h Chromen 4 One Oxime Research

The specific combination of the 4H-chromen-4-one scaffold, a C3-methyl group, and a (Z)-oxime functionality in a single molecule presents several avenues for future research.

Key areas of investigation could include:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to (Z)-3-Methyl-4H-chromen-4-one oxime and its derivatives. Detailed spectroscopic and crystallographic analysis would be crucial to confirm the stereochemistry and elucidate the structural features.

Reactivity Studies: Exploring the chemical reactivity of the oxime group in this specific molecular context. This could involve investigating its participation in rearrangements, cyclizations, and coordination with metal ions.

Biological Evaluation: Screening this compound and its analogues for a range of biological activities, leveraging the known potential of the chromone (B188151) scaffold. The influence of the C3-methyl group and the (Z)-oxime configuration on these activities would be of particular interest.

Coordination Chemistry: Investigating the ability of this compound to act as a ligand for various metal ions. researchgate.netacs.org The formation and characterization of the resulting metal complexes could lead to new materials with interesting properties.

Chemical Reactivity and Transformation Studies of Z 3 Methyl 4h Chromen 4 One Oxime

Reactivity at the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo a variety of chemical transformations.

Etherification and Esterification Reactions of the Oxime Hydroxyl Group

The hydroxyl group of the oxime is amenable to etherification and esterification, reactions that are significant for creating new derivatives with potentially altered biological activities or physicochemical properties. researchgate.net The synthesis of oxime ethers and esters often involves the reaction of the oxime with alkylating or acylating agents, respectively, typically in the presence of a base to deprotonate the hydroxyl group and enhance its nucleophilicity.

For instance, the reaction of an oxime with an alkyl halide in the presence of a base like sodium hydride can yield the corresponding O-alkyl oxime ether. Similarly, acylation with an acid chloride or anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) can produce the O-acyl oxime ester. These reactions are fundamental in medicinal chemistry for modifying the lipophilicity and metabolic stability of parent oxime compounds.

A general scheme for these transformations is presented below:

Etherification: (Z)-3-Methyl-4H-chromen-4-one oxime + R-X (Alkylating agent) + Base → (Z)-3-Methyl-4H-chromen-4-one O-alkyl oxime + HX

Esterification: this compound + RCO-Y (Acylating agent) + Base → (Z)-3-Methyl-4H-chromen-4-one O-acyl oxime + HY

| Reactant | Reagent | Product Type |

| Oxime | Alkyl Halide/Sulfate (B86663) | Oxime Ether |

| Oxime | Acid Chloride/Anhydride | Oxime Ester |

Reduction Pathways of the Oxime Group to Amines

The reduction of oximes to primary amines is a synthetically valuable transformation. niscpr.res.inbritannica.com Various reducing agents can accomplish this conversion, with the choice of reagent often influencing the reaction conditions and selectivity. niscpr.res.in

Common methods for the reduction of oximes include catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel, and the use of hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt. niscpr.res.inresearchgate.net For example, sodium borohydride in conjunction with copper(II) sulfate in methanol (B129727) has been shown to be an effective and inexpensive system for the reduction of oximes to both primary and secondary amines. niscpr.res.in The reaction likely proceeds through an imine intermediate, which is then further reduced to the amine. niscpr.res.in Another approach involves the use of zinc dust in the presence of a proton source like ammonium (B1175870) formate (B1220265) or ammonium chloride. sciencemadness.org

The general reaction is as follows: this compound + [Reducing Agent] → 4-amino-3-methyl-4H-chromen

| Reducing Agent System | Product |

| NaBH₄ / Copper(II) sulfate | Primary and Secondary Amines niscpr.res.in |

| Zinc dust / Ammonium formate | Primary Amine sciencemadness.org |

| Aluminum amalgam / H₂O-THF | Primary Amine sciencemadness.org |

| Sodium in ethanol (B145695) | Primary Amine sciencemadness.org |

Nucleophilic Addition and Substitution Reactions Involving the Oxime

The carbon-nitrogen double bond of the oxime can undergo nucleophilic addition, although it is generally less electrophilic than a carbonyl group. The reactivity can be enhanced by protonation or Lewis acid catalysis. Nucleophilic attack on the sp²-hybridized carbon atom can lead to the formation of various addition products.

Furthermore, the hydroxyl group of the oxime can act as a leaving group in substitution reactions, particularly after being converted into a better leaving group, such as a tosylate or mesylate. This facilitates nucleophilic substitution at the nitrogen atom, although such reactions are less common than those involving the carbon atom.

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic reaction of ketoximes, involving their acid-catalyzed transformation into amides. wikipedia.orgorganic-chemistry.org This rearrangement proceeds through the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.org The reaction is highly stereospecific. wikipedia.org A variety of acidic catalysts can be employed, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org

In the case of this compound, the Beckmann rearrangement would be expected to yield a lactam, specifically a 1,4-benzoxazepine (B8686809) derivative. The migrating group would be the C4 carbon of the chromenone ring, leading to ring expansion.

The general mechanism involves the following steps:

Protonation of the oxime hydroxyl group to form a good leaving group (water).

Migration of the group anti to the leaving group to the nitrogen atom with simultaneous cleavage of the N-O bond, forming a nitrilium ion.

Attack of water on the electrophilic carbon of the nitrilium ion.

Tautomerization to yield the final amide product. masterorganicchemistry.com

| Reagent | Description |

| Strong Acids (H₂SO₄, PPA) | Classical catalysts for the Beckmann rearrangement. wikipedia.org |

| Tosyl Chloride, Thionyl Chloride | Can promote the rearrangement by converting the hydroxyl into a better leaving group. wikipedia.org |

| Cyanuric Chloride / Zinc Chloride | A catalytic system for the Beckmann rearrangement. wikipedia.org |

Chemical Transformations of the 4H-Chromen-4-one Core

The 4H-chromen-4-one scaffold itself is a reactive entity, susceptible to both electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of the chromenone system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating or deactivating nature of the existing substituents. The ether oxygen and the carbonyl group of the pyranone ring influence the electron density of the benzene ring. Generally, electrophilic attack is directed to the positions ortho and para to the activating groups. libretexts.org

Conversely, nucleophilic aromatic substitution can occur on the benzene ring, particularly if it is substituted with strong electron-withdrawing groups. youtube.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex intermediate. youtube.com The presence of a good leaving group on the aromatic ring is also a prerequisite for this type of reaction.

Ring-Opening and Recyclization Reactions of the Pyranone Ring

The pyranone ring of the chromone (B188151) scaffold is susceptible to nucleophilic attack, primarily at the C2 position. This interaction can initiate a cascade of reactions, leading to ring-opening and subsequent recyclization to form new heterocyclic systems. While specific studies on this compound are not extensively documented, the reactivity of analogous chromone derivatives provides significant insight into its potential transformations.

One of the key reactions that chromone oximes can undergo is the formation of isoxazole (B147169) derivatives. The reaction of hydroxylamine (B1172632) with chromones can lead to the formation of isoxazoles, and in some cases, the structure of the product can be either the oxime or a ring-closed isoxazole. byjus.com For instance, the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride in a basic medium unexpectedly yielded three different compounds, including ethyl and methyl 5-(2-hydroxyphenyl)-isoxazole-4-carboxylates, which are products of pyranone ring-opening followed by recyclization. orientjchem.org This suggests that under appropriate conditions, the pyranone ring of this compound could be opened by a nucleophile, and the resulting intermediate could recyclize to form a new heterocyclic ring.

A plausible and well-documented transformation that could involve the pyranone ring is the Beckmann rearrangement. wikipedia.org This acid-catalyzed rearrangement of an oxime leads to the formation of an amide or a lactam. byjus.commasterorganicchemistry.com In the case of a cyclic ketoxime like this compound, this rearrangement would result in the expansion of the pyranone ring to a seven-membered lactam, specifically a 1,4-benzoxazepinone derivative. The reaction is typically promoted by acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.orglibretexts.org The mechanism involves protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. masterorganicchemistry.com For this compound, this would likely involve the migration of the C3a-C4 bond to the nitrogen atom, leading to the ring-expanded product. While specific examples for this exact substrate are scarce, the Beckmann rearrangement is a general and powerful tool for the synthesis of lactams from cyclic ketones via their oximes. wikipedia.org

The following table summarizes potential ring-opening and recyclization reactions based on studies of related compounds.

| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

| 4-Chloro-3-formylcoumarin | Hydroxylamine hydrochloride, base, ethanol/methanol | Ring-opened isoxazole | orientjchem.org |

| General Ketoximes | Acid (e.g., H₂SO₄, PPA), heat | Amide/Lactam (via Beckmann Rearrangement) | wikipedia.orglibretexts.org |

Functionalization and Derivatization at C2 and C3 Positions

The C2 and C3 positions of the chromone ring are key sites for functionalization, allowing for the synthesis of a diverse range of derivatives. While the C2 position is prone to nucleophilic attack leading to potential ring-opening as discussed previously, the C3 position, bearing a methyl group in the title compound, offers opportunities for various transformations.

The methyl group at the C3 position of 3-methylchromones can be a handle for further derivatization. For example, condensation reactions of 3-formylchromone (a close analogue) with active methylene (B1212753) compounds are well-documented. mdpi.com Although the title compound has a methyl group instead of a formyl group, this C3 position is known to be reactive. Research on 3-methyl-4H-chromen-4-one has shown that this methyl group can participate in condensation reactions. For instance, it can react with aromatic aldehydes in the presence of a base to yield 3-styrylchromone derivatives. This suggests that the C3-methyl group of this compound could potentially be functionalized through similar condensation reactions, provided the oxime functionality remains stable under the reaction conditions.

Furthermore, modern synthetic methods like C-H activation could be applicable for the functionalization of the C3-methyl group. Rhodium-catalyzed C-H activation has been used for the ortho-borylation of oxime ethers, demonstrating the directing ability of the oxime group. nih.gov While this typically applies to aromatic C-H bonds, the development of C(sp³)-H activation methods could potentially allow for the direct functionalization of the C3-methyl group.

The aromatic part of the chromone nucleus also presents opportunities for derivatization. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net A study on the palladium-catalyzed decarboxylative acylation of O-methyl ketoximes with α-keto acids demonstrated ortho-benzoylation directed by the oxime ether group. mdpi.com This indicates that the benzene ring of this compound could potentially be functionalized at the C5 or C7 positions through similar metal-catalyzed C-H activation/functionalization strategies.

The table below outlines potential functionalization reactions at the C2 and C3 positions.

| Position | Reaction Type | Potential Reagents/Catalysts | Potential Product | Reference Analogy |

| C2 | Nucleophilic addition | Nucleophiles (e.g., amines, thiols) | Ring-opened adducts | orientjchem.org |

| C3 (Methyl) | Condensation | Aromatic aldehydes, base | 3-Styrylchromone oxime derivatives | mdpi.com |

| C5/C7 (Aromatic) | C-H Acylation | α-Keto acids, Pd(OAc)₂, photocatalyst | Ortho-acylated chromone oxime | mdpi.com |

Metal-Mediated and Catalyzed Reactions of the Compound

The presence of both the chromone core and the oxime functionality in this compound makes it a candidate for various metal-mediated and catalyzed reactions. Palladium-catalyzed reactions, in particular, have been extensively used for the functionalization of chromone and oxime derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for the synthesis of functionalized aromatic compounds. researchgate.net For these reactions to be applied to this compound, the molecule would first need to be halogenated, for example, on the aromatic ring. A halogenated derivative could then be coupled with a variety of partners, such as boronic acids or terminal alkynes, to introduce new substituents.

The oxime group itself can participate in and direct metal-catalyzed reactions. As mentioned earlier, oxime ethers can act as directing groups in palladium-catalyzed C-H activation reactions, leading to the functionalization of ortho C-H bonds. mdpi.comnih.gov This directing effect could be exploited to introduce substituents at the C5 position of the chromone ring.

Furthermore, oxime-based palladacycles have been developed as efficient catalysts for cross-coupling reactions in aqueous media. researchgate.net While this does not directly involve the reactivity of the title compound as a substrate, it highlights the utility of the oxime motif in organometallic chemistry.

The synthesis of isoxazole-containing chromones has been reported, demonstrating the compatibility of these two heterocyclic systems within a single molecule. rkmmanr.org The synthesis of isoxazolo[5,4-b]pyridines and related heterocycles has also been explored, suggesting that the oxime functionality of the title compound could be a precursor for the construction of fused heterocyclic systems. researchgate.net For instance, intramolecular cyclization of a suitably functionalized chromone oxime could lead to the formation of an isoxazolo[5,4-b]chromene ring system. The synthesis of related chromeno[3,4-e]isoxazolo[5,4-b]pyridin-6-one has been achieved via sonochemical methods, further indicating the potential for forming complex fused systems from chromone precursors. researchgate.net

The following table summarizes potential metal-mediated and catalyzed reactions.

| Reaction Type | Potential Catalyst/Reagents | Potential Product | Reference Analogy |

| Suzuki-Miyaura Coupling (of a halogenated derivative) | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), base | Aryl-substituted chromone oxime | researchgate.net |

| Sonogashira Coupling (of a halogenated derivative) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base | Alkynyl-substituted chromone oxime | researchgate.net |

| Directed C-H Functionalization | Pd(OAc)₂, oxidant | C5-functionalized chromone oxime | mdpi.comnih.gov |

| Intramolecular Cyclization | - | Isoxazolo[5,4-b]chromene | researchgate.net |

Despite a comprehensive search for scientific literature, detailed research findings specifically on the coordination chemistry of "this compound" and its metal complexes are not available. The existing body of research focuses on the coordination chemistry of other related oxime and chromone derivatives.

Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the requested outline for "this compound". Any attempt to do so would require extrapolation from different compounds, which would not meet the standards of scientific accuracy.

To provide context on the general behavior of similar compounds, the following points can be made based on available literature for other oxime and chromone-based ligands:

Synthesis and Complexation: Typically, metal complexes of oxime-containing ligands are synthesized by reacting the ligand with a metal salt (like chlorides or acetates) in a suitable solvent, often an alcohol. The reaction may be carried out at room temperature or with heating. researchgate.netamazonaws.com The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), can be influenced by the reaction conditions and the nature of the metal ion. dergipark.org.tr

Ligational Properties: Oximes are versatile ligands known to coordinate with metal ions in several ways. researchgate.net Coordination most frequently occurs through the nitrogen atom of the oxime group. researchgate.net If another donor atom is suitably positioned, the oxime can act as a chelating ligand. For instance, in many Schiff bases or other functionalized oximes, chelation involves the oxime nitrogen and another donor atom like an imine nitrogen or a phenolic oxygen, forming stable chelate rings. ias.ac.inresearchgate.net The oxygen atom of the oxime group can also participate in coordination, sometimes leading to the formation of bridged, polynuclear structures. at.ua

Characterization: The characterization of such complexes generally involves a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy is used to identify the coordination sites. A shift in the C=N stretching vibration of the oxime group upon complexation indicates the involvement of the nitrogen atom in bonding to the metal ion. dergipark.org.tr

UV-Visible Spectroscopy provides information about the geometry of the metal center in the complex. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for diamagnetic complexes (like those of Zn(II) or Cd(II)) to further elucidate the structure of the ligand within the complex. cyberleninka.runih.gov

Magnetic Susceptibility Measurements help in determining the geometry of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)). dergipark.org.tr

Elemental Analysis is crucial for confirming the stoichiometry of the complexes. dergipark.org.tr

Structural Diversity: Depending on the ligand's structure and the coordination preference of the metal ion, a variety of complex structures, including mononuclear (containing a single metal center) and polynuclear (containing multiple metal centers), can be formed. nih.govnih.gov The geometry around the metal ion can range from square planar and tetrahedral to octahedral. nih.govlibretexts.org

Without specific studies on "this compound," any discussion of its specific coordination behavior, the influence of the chromone moiety on chelation, or the nuclearity of its complexes would be speculative.

Coordination Chemistry of Z 3 Methyl 4h Chromen 4 One Oxime and Its Metal Complexes

Structural Analysis of Metal Complexes

The elucidation of the structure of metal complexes is fundamental to understanding their chemical and physical properties. A combination of spectroscopic techniques, magnetic measurements, and single-crystal X-ray diffraction provides a comprehensive picture of the coordination environment around the central metal ion.

Spectroscopic methods are indispensable for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination by monitoring shifts in the vibrational frequencies of key functional groups. In the free (Z)-3-Methyl-4H-chromen-4-one oxime ligand, characteristic bands for the C=O, C=N, and N-O groups are observed. Upon complexation, the following changes are typically noted:

ν(C=O) Stretch: A shift in the carbonyl stretching frequency indicates its involvement in coordination.

ν(C=N) Stretch: The stretching frequency of the oxime C=N bond is expected to shift upon coordination of the nitrogen atom to the metal center. dergipark.org.tr

ν(N-O) Stretch: A shift in the N-O stretching vibration is also indicative of coordination through the oxime group. dergipark.org.tr

New Bands: The appearance of new, low-frequency bands can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, confirming the formation of the chelate. dergipark.org.tr

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes provide valuable information about the geometry of the coordination sphere. libretexts.orgcuny.edu The spectra are typically dominated by two types of electronic transitions:

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. rsc.orgslideshare.net The energy and intensity of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry (e.g., octahedral, tetrahedral). rsc.orgslideshare.net For instance, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions.

Charge-Transfer (CT) Transitions: These are often more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT). slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing diamagnetic complexes, such as those of Zn(II). dergipark.org.trresearchgate.net Upon complexation, shifts in the proton (¹H) and carbon (¹³C) signals of the ligand are observed.

¹H NMR: The signal for the oxime hydroxyl proton (-NOH) typically disappears upon deprotonation and coordination to the metal ion. Protons adjacent to the coordination sites experience noticeable shifts in their chemical environments. researchgate.net

¹³C NMR: The carbon atoms of the C=N and C=O groups involved in bonding show significant shifts in their resonance frequencies, providing further evidence of chelation.

Table 1: Representative Spectroscopic Data for Metal Complexes of this compound

| Complex | Key IR Frequencies (cm⁻¹) | UV-Vis λₘₐₓ (nm) (Assignments) |

|---|---|---|

| Ligand | ~1640 (C=O), ~1610 (C=N), ~970 (N-O) | ~250, ~310 (π → π*) |

| [Co(L)₂(H₂O)₂] | ~1620 (C=O), ~1595 (C=N), ~980 (N-O), ~500 (M-O), ~450 (M-N) | ~590 (⁴T₁g(F) → ⁴A₂g(F)), ~510 (⁴T₁g(F) → ⁴T₁g(P)) |

| [Ni(L)₂(H₂O)₂] | ~1625 (C=O), ~1600 (C=N), ~985 (N-O), ~515 (M-O), ~460 (M-N) | ~670 (³A₂g → ³T₁g(F)), ~410 (³A₂g → ³T₁g(P)) |

| [Cu(L)₂] | ~1622 (C=O), ~1590 (C=N), ~980 (N-O), ~520 (M-O), ~470 (M-N) | ~630 (²Eg → ²T₂g) |

| [Zn(L)₂] | ~1630 (C=O), ~1605 (C=N), ~990 (N-O), ~490 (M-O), ~440 (M-N) | ~260, ~325 (LMCT) |

L represents the deprotonated form of this compound. Data is illustrative based on typical values for similar complexes.

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a transition metal complex, which in turn helps to deduce its electronic configuration and coordination geometry. gcnayanangal.comlibretexts.org The effective magnetic moment (μ_eff) is calculated from the measured susceptibility.

For first-row transition metal complexes, the magnetic moment can often be approximated by the spin-only formula: μ_so = √[n(n+2)] B.M. where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

Octahedral and Tetrahedral Co(II) (d⁷) Complexes: High-spin Co(II) complexes have three unpaired electrons and exhibit magnetic moments significantly higher than the spin-only value (3.87 B.M.) due to orbital contributions, typically in the range of 4.3-5.2 B.M. for octahedral geometry.

Octahedral or Tetrahedral Ni(II) (d⁸) Complexes: Octahedral Ni(II) complexes have two unpaired electrons and show magnetic moments in the range of 2.9-3.4 B.M., slightly above the spin-only value of 2.83 B.M. dergipark.org.tr Tetrahedral Ni(II) complexes also have two unpaired electrons but typically show higher magnetic moments (3.5-4.2 B.M.). dergipark.org.tr

Cu(II) (d⁹) Complexes: With one unpaired electron, Cu(II) complexes generally have magnetic moments in the range of 1.7-2.2 B.M., close to the spin-only value of 1.73 B.M. dergipark.org.tr

Zn(II) (d¹⁰) Complexes: These complexes are diamagnetic (n=0) as all electrons are paired. dergipark.org.tr

Table 2: Magnetic Moment Data for Transition Metal Complexes

| Complex | Metal Ion | dⁿ Configuration | Expected Geometry | Theoretical μ_so (B.M.) | Observed μ_eff (B.M.) |

|---|---|---|---|---|---|

| [Co(L)₂(H₂O)₂] | Co(II) | d⁷ | Octahedral | 3.87 | 4.8 - 5.1 |

| [Ni(L)₂(H₂O)₂] | Ni(II) | d⁸ | Octahedral | 2.83 | 3.0 - 3.3 |

| [Cu(L)₂] | Cu(II) | d⁹ | Square Planar | 1.73 | 1.8 - 2.0 |

| [Zn(L)₂] | Zn(II) | d¹⁰ | Tetrahedral | 0 | Diamagnetic |

Observed values are typical ranges for complexes with similar ligands and geometries.

It is anticipated that the ligand would act as a bidentate chelating agent, coordinating to the metal ion through the oxime nitrogen and the carbonyl oxygen. This would form a stable six-membered chelate ring. Depending on the metal ion, its preferred coordination number, and the stoichiometry of the reaction, various geometries are possible:

Octahedral: For ions like Co(II) and Ni(II), a 1:2 metal-to-ligand ratio would likely result in an octahedral complex, with the remaining two coordination sites occupied by solvent molecules (e.g., water) or other anions.

Square Planar: This geometry is common for d⁸ ions like Ni(II) (in strong fields) and d⁹ ions like Cu(II).

Tetrahedral: Ions such as Zn(II) commonly adopt a tetrahedral geometry. scispace.com

Electrochemical Behavior of Oxime-Based Metal Complexes

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metal complexes. sathyabama.ac.in A typical cyclic voltammogram for a reversible or quasi-reversible redox process will show a pair of peaks: an anodic peak (Epa) corresponding to oxidation and a cathodic peak (Epc) corresponding to reduction. analis.com.my

The redox behavior of the metal complexes of this compound would primarily involve the central metal ion. The potential at which the metal ion is oxidized or reduced is highly sensitive to the nature of the coordinating ligand. researchgate.net The chelation by the oxime ligand stabilizes certain oxidation states of the metal, thereby shifting the redox potentials compared to the free metal ion. For instance, the Cu(II)/Cu(I) or Co(II)/Co(I) redox couples can be investigated. The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. A value close to 59/n mV (where n is the number of electrons transferred) suggests a reversible process. electrochemsci.org

Table 3: Illustrative Cyclic Voltammetry Data for Metal Complexes in an Organic Solvent

| Complex | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Process Type |

|---|---|---|---|---|---|

| [Co(L)₂(H₂O)₂] | Co(II)/Co(I) | -0.67 | -0.47 | 200 | Quasi-reversible |

| [Ni(L)₂(H₂O)₂] | Ni(II)/Ni(I) | -0.85 | -1.05 | 200 | Quasi-reversible |

| [Cu(L)₂] | Cu(II)/Cu(I) | -0.45 | -0.58 | 130 | Quasi-reversible |

Potentials are hypothetical and shown vs. Ag/AgCl. Data illustrates expected trends.

Theoretical Investigations of Complex Stability and Bonding

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental studies. mku.edu.trnih.gov DFT calculations can be used to:

Optimize Geometries: Predict the most stable three-dimensional structure of the metal complexes, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data. researchgate.net

Analyze Electronic Structure: Calculate the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the complex. researchgate.net

Simulate Spectra: Calculate vibrational frequencies to aid in the assignment of experimental IR spectra and predict electronic transitions to help interpret UV-Vis spectra. d-nb.info

Study Bonding: Techniques like Natural Bond Orbital (NBO) analysis can provide insights into the nature of the metal-ligand bonds, quantifying the extent of charge transfer and covalent character. nih.gov

These theoretical studies can elucidate the factors contributing to the stability of the complexes and rationalize the experimental observations regarding their structure and reactivity.

Computational Chemistry and Theoretical Modeling of Z 3 Methyl 4h Chromen 4 One Oxime

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental characteristics of (Z)-3-Methyl-4H-chromen-4-one oxime. These calculations offer a detailed understanding of the molecule's geometry, electronic landscape, and spectroscopic properties.

Geometry Optimization and Conformational Analysis, emphasizing (Z)-Isomer Stability

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are used to find the optimized molecular structure. The stability of the (Z)-isomer is a key point of investigation. The planarity of the fused six-membered rings in the chromenone core is a significant feature. nih.govnih.gov The relative energies of the (Z) and potential (E) isomers can be calculated to confirm the greater stability of the (Z)-conformation, which is often influenced by steric and electronic factors. Calculations have shown that for some oximes, syn- and anti-isomers can be energetically equivalent. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another vital tool for understanding the electronic distribution. biointerfaceresearch.com It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, in shades of blue). This information is critical for predicting how the molecule will interact with other molecules, such as in protein-ligand binding, by identifying potential sites for electrophilic and nucleophilic attack. biointerfaceresearch.comresearchgate.net

Table 1: Calculated Electronic Properties of a Related Chromenone Derivative

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts) and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. DFT methods are widely used to calculate vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The calculated vibrational frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. A good agreement between the calculated and experimental spectra provides strong evidence for the correctness of the optimized molecular structure. nih.gov For instance, studies on similar oxime compounds have shown a very good agreement between calculated and experimental vibrational frequencies and NMR chemical shifts. nih.gov

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Oxime

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (ppm) | Data not available | Data not available |

| ¹³C NMR (ppm) | Data not all available | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility in Solution

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, particularly its conformational flexibility in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and changes its shape over time. For this compound, MD simulations can reveal how the molecule interacts with solvent molecules and explore the different conformations it can adopt in solution. This is crucial for understanding its behavior in biological systems, which are predominantly aqueous.

Molecular Docking Studies and Analysis of Molecular Interactions (e.g., protein-ligand binding hypotheses)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies are instrumental in hypothesizing its potential binding modes to protein targets. This is particularly relevant for drug discovery, where the aim is to design molecules that can bind to and modulate the function of specific proteins. nih.govnih.gov The docking process involves placing the ligand (the oxime) into the binding site of a protein and scoring the different poses based on their binding energy. researchgate.net The analysis of the docked poses can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. researchgate.netnih.gov For example, docking studies on similar chromone (B188151) derivatives have identified crucial hydrogen bonding and hydrophobic interactions within the active sites of enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating various molecular descriptors (physicochemical, electronic, and steric properties) with the observed biological activity. While specific QSAR models for this compound are not detailed in the search results, the methodology is broadly applicable. The development of a QSAR model for a series of related chromenone oximes could enable the prediction of the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Structure Activity Relationship Sar Investigations of Z 3 Methyl 4h Chromen 4 One Oxime Derivatives

Systematic Substituent Effects on the Chromone (B188151) Scaffold and their Influence on SAR

The chromone nucleus consists of a benzene (B151609) ring fused to a pyranone ring. Modifications to either of these ring systems can profoundly impact the physicochemical properties and biological interactions of the molecule.

The benzene portion of the chromone scaffold offers multiple positions (C5, C6, C7, and C8) for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. The nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in modulating the reactivity and interaction of the entire molecule with its biological target. libretexts.orglibretexts.org

Research on various chromone derivatives has established clear SAR trends:

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., Br, Cl) or nitro groups, particularly at the C6 and C8 positions, has been shown to be favorable for certain biological activities. For instance, in studies on chromone derivatives as sirtuin 2 (SIRT2) inhibitors, larger, electron-withdrawing substituents at these positions resulted in the most potent compounds. nih.gov The 6,8-dibromo-substituted analogs were among the most active, indicating that both the electronic effect and the size of the substituent are important. nih.gov

Electron-Donating Groups: Conversely, electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups can also enhance activity, albeit often through different mechanisms. A hydroxyl group, for example, can act as a hydrogen bond donor, which is a crucial interaction for binding to many biological macromolecules. The position of these groups is critical; for example, a 7-hydroxy group is a common feature in many biologically active, naturally occurring chromones.

Positional Importance: The location of the substituent dramatically influences its effect. Studies on various heterocyclic compounds demonstrate that substitution at different positions on the benzene ring can lead to significant variations in biological potency. nih.gov For chromones, the C6 and C7 positions are frequently targeted for modification to improve properties like solubility and cell permeability.

Table 1: Effect of Benzene Ring Substituents on the Activity of Chromone Derivatives

| Position | Substituent Type | General Effect on Activity | Example | Reference |

| C6, C8 | Large, Electron-Withdrawing (e.g., -Br) | Favorable for SIRT2 inhibition | 6,8-dibromo-2-pentylchroman-4-one | nih.gov |

| C7 | Electron-Donating (e.g., -OH) | Can enhance binding via H-bonds | 7-hydroxy-4H-chromen-4-one | |

| C6 | Electron-Withdrawing (e.g., -NO₂) | Favors antifungal activity in related heterocycles | Nitro-substituted coumarins | mdpi.com |

The pyranone ring features two key positions for modification: C2 and C3. The parent compound has a methyl group at the C3 position.

C2-Position: The C2-position of the chromone ring is frequently substituted to explore SAR. Introducing various groups at this position can significantly alter the molecule's shape, lipophilicity, and potential for hydrogen bonding. In the context of SIRT2 inhibitors, substitutions at the 2-position were found to be important for potency. nih.gov The introduction of styryl groups or N-cyclicamino moieties at C2 has been a strategy in developing chromone derivatives with anticancer properties. nih.gov

C3-Position: The C3-position, occupied by a methyl group in (Z)-3-Methyl-4H-chromen-4-one oxime, is also a critical determinant of activity. The size and nature of the substituent at C3 can influence the geometry of the molecule and its interaction with target proteins. While the methyl group is relatively small, replacing it with larger or more functionalized groups can lead to steric clashes or new, favorable interactions.

Table 2: Influence of C2 and C3 Substitutions on Chromone Activity

| Position | Modification | Observed Impact | Reference |

| C2 | Substitution with various groups | Modulates potency for SIRT2 inhibition | nih.gov |

| C2 | Introduction of styryl or N-cyclicamino groups | Strategy for developing anticancer agents | nih.gov |

| C3 | Vilsmeier-Haack reaction followed by substitution | Creates diverse derivatives for screening | researchgate.net |

Influence of the Oxime Functionality on SAR

The oxime group (-C=N-OH) is not merely a passive component; it is a versatile functional group that significantly influences the molecule's biological and physicochemical properties. mdpi.comrsc.org Its geometry, hydrogen-bonding capability, and potential for derivatization are key aspects of the SAR.

Oximes exist as two geometric isomers, (Z) and (E), based on the orientation of the hydroxyl group relative to the substituents on the C=N double bond. This stereochemistry is a critical factor in determining biological activity, as the different spatial arrangements of the isomers can lead to vastly different interactions with a target binding site. nih.govrsc.org

Steric Hindrance and Stability: In many cases, one isomer is more stable or predominantly formed during synthesis. For some oximes, the (E) isomer is the major form, potentially due to less steric hindrance. researchgate.net The interconversion between (Z) and (E) isomers can sometimes occur under specific conditions, such as changes in pH or temperature. researchgate.netnih.gov

Differential Biological Activity: The (Z) and (E) isomers of a compound can exhibit significantly different biological potencies. For example, in a series of TDP1 inhibitors, the (E)-isomer showed greater potency than the corresponding (Z)-isomer. researchgate.net Similarly, for urease inhibitors based on an indole-3-carbaldehyde oxime scaffold, the isomer where the N-OH bond was anti to the indole (B1671886) moiety showed higher inhibitory activity than the syn isomer. nih.gov This highlights that the specific orientation of the oxime's hydroxyl group is crucial for optimal interaction with the target, likely by positioning it correctly to form a key hydrogen bond.

For this compound, the (Z)-configuration dictates a specific spatial orientation of the hydroxyl group relative to the C3-methyl group and the chromone ring system, which will define its binding mode.

The hydroxyl group of the oxime is a prime site for further chemical modification, such as etherification (forming -C=N-OR) or acylation. These derivatizations can have profound effects on the molecule's properties.

Oxime Etherification: Converting the oxime's hydroxyl group into an ether can dramatically alter the compound's lipophilicity, metabolic stability, and hydrogen-bonding capacity. By removing the hydrogen bond-donating hydroxyl group and introducing a new substituent (R), etherification can probe the steric and electronic requirements of the binding pocket. mdpi.com In some instances, the introduction of bulky substituents to the oxime group has led to a decrease in activity, suggesting that steric hindrance in that region is detrimental. mdpi.com However, in other cases, attaching flexible alkylamino chains to the oxime has been shown to enhance cytotoxicity. mdpi.com

Other Derivatizations: Beyond etherification, the oxime functionality can be involved in forming other derivatives. These modifications are a common strategy to create libraries of compounds for screening and to optimize lead compounds. nih.gov

Table 3: Impact of Oxime Modifications on Biological Activity

| Modification | Effect | Example Context | Reference |

| Isomerism (E vs. Z) | Different isomers can have different potencies | (E)-isomer of a TDP1 inhibitor was more potent than the (Z)-isomer. | researchgate.net |

| Etherification | Modulates lipophilicity and steric interactions | Attaching flexible alkylamino chains to an indirubin-3′-oxime enhanced cytotoxicity. | mdpi.com |

| Etherification | Can decrease activity if the substituent is too bulky | Bulky substituents on indirubin-3′-oxime resulted in decreased anticancer activity. | mdpi.com |

Development of Pharmacophore Models Based on SAR Data

The collective SAR data from various derivatives of chromone oximes can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov

Model Generation: By analyzing a series of active and inactive compounds, researchers can identify the key chemical features responsible for biological activity. Computational tools can then generate a 3D model that encapsulates these features. nih.gov For chromone derivatives, such models would likely include features for the aromatic benzene ring, the carbonyl oxygen (or oxime nitrogen/oxygen), and specific locations for hydrophobic or hydrogen-bonding substituents. researchgate.net

Application in Drug Discovery: Once validated, a pharmacophore model becomes a powerful tool for virtual screening of large compound libraries to identify new potential hits with diverse chemical scaffolds. nih.govgrafiati.com It also guides the rational design of new, more potent analogs by indicating where modifications are likely to be beneficial. For example, a model might highlight a specific region where a hydrogen bond acceptor is required, prompting chemists to synthesize derivatives with a suitable functional group at that position.

Studies on related structures like coumarins have successfully used 3D-QSAR and molecular docking to create robust models that predict biological activity and explain the molecular determinants for high potency, a strategy directly applicable to chromone oximes. nih.gov

Integration of Computational SAR Methods for Predictive Modeling

The integration of computational methods into the Structure-Activity Relationship (SAR) investigations of this compound derivatives has become a cornerstone for accelerating the drug discovery process. These in silico techniques provide profound insights into the molecular interactions governing the biological activity of these compounds, thereby enabling the rational design of novel, more potent analogues. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and molecular dynamics (MD) simulations are pivotal in constructing predictive models that guide synthetic efforts.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are instrumental in correlating the 3D properties of this compound derivatives with their observed biological activities. These models generate statistically significant correlations that are visualized through contour maps, highlighting the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are critical for activity.

A typical 3D-QSAR study involves the development of models using techniques like CoMFA and CoMSIA. For a hypothetical series of this compound derivatives, a training set of compounds with known biological activities is aligned, and their interaction fields are calculated. The statistical robustness of the resulting models is paramount and is assessed through various parameters.

For instance, a CoMFA model for a series of chromone derivatives acting as radical scavengers yielded a cross-validated correlation coefficient (q²) of 0.821 and a non-cross-validated correlation coefficient (r²) of 0.987. nih.gov Similarly, a CoMSIA model for the same series, incorporating electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields, showed a q² of 0.876 and an r² of 0.976. nih.gov In another study on chromone derivatives as HIV-1 protease inhibitors, a receptor-based MFA model demonstrated excellent predictive ability with a predictive r² (r²pred) of 0.995. nih.gov For a series of synthetic antioxidant chromone derivatives, a 3D-QSAR model showed a predictive ability (r²pred) of 0.924 for a test set of compounds. nih.gov

The predictive power of these models is crucial for the design of new derivatives. The table below illustrates a hypothetical validation of a 3D-QSAR model for a series of this compound derivatives.

Table 1: Statistical Validation of a Hypothetical 3D-QSAR Model

| Parameter | CoMFA Model | CoMSIA Model |

|---|---|---|

| Cross-validated q² | 0.755 | 0.789 |

| Non-cross-validated r² | 0.962 | 0.975 |

| Standard Error of Estimate (SEE) | 0.189 | 0.165 |

| F-statistic | 180.5 | 210.8 |

These statistical values indicate a robust and predictive model. The contour maps generated from such models provide a visual guide for structural modifications. For example, a CoMFA steric contour map might indicate that bulky substituents at a particular position on the chromone ring are favorable for activity, while the electrostatic map might highlight regions where electron-withdrawing or electron-donating groups would be beneficial.

Molecular dynamics (MD) simulations further refine the understanding obtained from 3D-QSAR studies. By simulating the dynamic behavior of the ligand-receptor complex over time, MD simulations can validate the binding modes predicted by docking studies and provide insights into the stability of the interactions. For instance, a study on chromone-isoxazole hybrids utilized MD simulations to investigate the interactions and conformation of the compounds within the active sites of target enzymes. nih.gov This provides a more realistic picture of the binding event, considering the flexibility of both the ligand and the protein.

The integration of these computational approaches allows for a continuous feedback loop in the drug design process. The predictive models generated from 3D-QSAR studies guide the synthesis of new derivatives, and the experimental results from the biological evaluation of these new compounds are then used to refine and improve the predictive models. This iterative process significantly enhances the efficiency of lead optimization for this compound derivatives.

Advanced Analytical Methodologies in Chromone Oxime Research

Chromatographic Separation and Analysis Techniques

Chromatography is a cornerstone of analytical chemistry, and its various forms are indispensable for the study of chromone (B188151) oximes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly prominent, each offering unique advantages for the analysis of these compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the qualitative and quantitative analysis of (Z)-3-Methyl-4H-chromen-4-one oxime. youtube.com It is extensively used to assess the purity of synthesized batches and to quantify the compound in various matrices. nih.govnih.gov

In a typical HPLC setup, a solution of the chromone oxime is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of the components is achieved based on their differential partitioning between the two phases. The separated components are then detected as they exit the column, most commonly by a UV-Vis detector.

For quantitative analysis, a calibration curve is typically constructed by running a series of standards of known concentration. youtube.com The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The choice of stationary phase, mobile phase composition, and detector wavelength are critical parameters that must be optimized for each specific analysis.

Table 1: Illustrative HPLC Parameters for Chromone Oxime Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/water gradient |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This table provides a generalized example; specific conditions must be optimized for the particular analytical problem.

While this compound itself may not be sufficiently volatile for direct GC analysis, its volatile derivatives can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This technique is particularly useful for identifying and quantifying the compound, especially when it is present in complex mixtures. researchgate.netresearchgate.net

The first step in GC-MS analysis of non-volatile compounds is derivatization, a chemical reaction that converts the analyte into a more volatile and thermally stable form. nih.gov For chromone oximes, a common derivatization strategy is silylation, where the hydroxyl group of the oxime is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) derivative. nih.govresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the inside of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. researchgate.net

Table 2: Example GC-MS Parameters for the Analysis of Derivatized Chromone Oximes

| Parameter | Typical Value/Condition |

| Derivatizing Agent | BSTFA with 1% TMCS |

| Column | DB-5ms or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

This table provides a generalized example; specific conditions must be optimized for the particular analytical problem.

Chirality is a key feature of many biologically active molecules, and the separation of enantiomers is crucial for understanding their pharmacological and toxicological properties. nih.govmdpi.com While this compound itself is achiral, derivatives or more complex chromone oximes may possess stereocenters. Chiral chromatography is the primary method for separating these stereoisomers. mdpi.comrsc.org

This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers of a chiral compound. sigmaaldrich.com These CSPs are typically based on chiral molecules, such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins, which are immobilized on a solid support. nih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. sigmaaldrich.com Both normal-phase and reversed-phase modes can be employed, and the mobile phase composition often includes modifiers to enhance resolution.

Table 3: Common Chiral Stationary Phases for Enantiomeric Separations

| Chiral Stationary Phase (CSP) Type | Example |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) |

| Cyclodextrin-based | Native and derivatized β- and γ-cyclodextrins |

| Protein-based | Bovine serum albumin (BSA), α1-acid glycoprotein (B1211001) (AGP) |

| Pirkle-type | Small chiral molecules covalently bonded to silica (B1680970) |

Electrophoretic Methods for Separation and Characterization

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation and analysis of charged species. nih.govlibretexts.org It is particularly well-suited for the analysis of small molecules like chromone oximes, especially when sample volumes are limited. libretexts.orgutsa.edu

In CE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the ends of the capillary. libretexts.org Sample is introduced at one end, and the analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation. libretexts.org Detection is typically performed by UV-Vis absorbance or, for enhanced sensitivity and specificity, by coupling the capillary to a mass spectrometer (CE-MS). nih.gov

Different modes of CE can be employed for chromone oxime analysis:

Capillary Zone Electrophoresis (CZE): The simplest form of CE, where separation is based on differences in electrophoretic mobility. libretexts.org

Micellar Electrokinetic Chromatography (MEKC): This technique uses a surfactant above its critical micelle concentration in the BGE. This allows for the separation of neutral molecules, like some chromone derivatives, along with charged ones.

Spectrophotometric Quantification Methods (e.g., UV-Vis)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of chromone oximes in solution, provided the sample matrix is not overly complex. nih.govnih.gov This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

The chromone ring system in this compound contains chromophores that absorb UV light. d-nb.info To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the chromone oxime in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Derivatization Strategies for Enhanced Detection and Analysis of Chromone Oximes

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical technique. nih.gov In the context of chromone oxime research, derivatization can be employed to:

Increase volatility for GC analysis. nih.gov

Enhance the UV absorbance or fluorescence for more sensitive detection in HPLC. nih.gov

Improve ionization efficiency for mass spectrometry. nih.gov

Introduce a chiral center to allow for the separation of enantiomers of a derivatized prochiral chromone.

Common derivatization reactions for the oxime functional group include:

Silylation: As mentioned in the GC-MS section, this converts the hydroxyl group to a silyl (B83357) ether, increasing volatility. nih.gov

Acylation: Reaction with an acylating agent can introduce a chromophore or fluorophore to enhance detection.

Formation of other derivatives: The oxime can be further reacted to form other functional groups that may be more amenable to a specific analytical method.

The choice of derivatization strategy depends on the specific analytical goal and the instrumentation available. researchgate.net

Future Research Directions and Unexplored Avenues for Z 3 Methyl 4h Chromen 4 One Oxime

Development of More Efficient and Stereoselective Synthetic Strategies

The synthesis of chromone (B188151) derivatives is well-documented, often involving the cyclization of phenolic compounds. ijrpc.com Similarly, the formation of oximes from ketones is a standard transformation. nih.gov However, the stereoselective synthesis of oximes, particularly the desired (Z)-isomer, can be challenging and often depends on the steric and electronic properties of the substituents. pku.edu.cn

Future research should focus on developing novel, high-yielding, and stereoselective synthetic routes to (Z)-3-Methyl-4H-chromen-4-one oxime. This could involve:

Catalyst-controlled stereoselectivity: Investigating the use of specific catalysts to favor the formation of the (Z)-isomer during the oximation of 3-methyl-4H-chromen-4-one.

Novel synthetic pathways: Exploring alternative synthetic strategies that bypass the direct oximation of the chromone, potentially offering better stereocontrol. A Pd-catalyzed approach has been shown to be effective for the stereoselective synthesis of chromone C-glycosides and could be adapted. rsc.org

Purification techniques: Developing efficient methods for the separation of (Z) and (E) isomers, should the synthesis not be completely stereoselective.

| Compound Name | Parent Structure | Synthesis Note |

| This compound | Chromone | Focus on stereoselective synthesis. |

| 3-Methyl-4H-chromen-4-one | Chromone | Starting material for oximation. |

Comprehensive Exploration of Novel Chemical Transformations and Reactivity Profiles

The reactivity of the chromone ring system is influenced by its substituents. d-nb.info The oxime group is also a versatile functional group known to participate in a variety of chemical reactions. nsf.govresearchgate.net A comprehensive study of the reactivity of this compound is a critical next step.

Key areas for investigation include:

Reactions at the oxime group: Exploring reactions such as Beckmann rearrangement, reduction to amines, and cycloaddition reactions to synthesize novel heterocyclic systems.

Reactions involving the chromone core: Investigating how the oxime functionality influences the electrophilic and nucleophilic substitution reactions of the chromone ring. The encapsulation of chromone derivatives has been shown to modulate their photoreactivity, suggesting that similar studies on the oxime could yield interesting results. scienomics.com

N-O bond fragmentation: The facile fragmentation of the N-O bond in oximes to form iminyl radicals is a powerful tool in synthesis. nsf.gov Exploring the photochemical and transition-metal-mediated N-O bond fragmentation of this compound could lead to the development of novel synthetic methodologies.

Expansion of Coordination Chemistry with Diverse Metal Centers and Catalytic Applications

Both chromone derivatives and oximes are excellent ligands for a wide range of metal ions. nih.govresearchgate.netdergipark.org.tr The coordination chemistry of this compound is a promising and largely unexplored field.

Future research should aim to:

Synthesize and characterize metal complexes: Prepare and structurally characterize complexes of this compound with various transition metals (e.g., Cu, Ni, Co, Pd) and lanthanides. bohrium.comxavier.edu

Investigate coordination modes: Determine the preferred binding modes of the ligand to different metal centers, which could involve the oxime nitrogen, the oxime oxygen, and the chromone carbonyl oxygen. Phenolic oximes are known to form polynuclear complexes, a possibility that should be explored. nih.gov

Explore catalytic applications: Evaluate the catalytic activity of the synthesized metal complexes in various organic transformations. Oxime-derived palladium complexes have shown high efficiency in Heck-Mizoroki reactions, and similar applications could be investigated for complexes of this compound. researchgate.net Copper complexes of chromone-based Schiff bases have also shown promise in biomimetic catalysis. nih.gov

Advanced Computational Integration for Predictive Modeling and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical properties and reaction mechanisms. biointerfaceresearch.comresearchgate.netku.ac.ae

For this compound, computational studies could provide valuable insights into:

Structural and electronic properties: DFT calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule and its potential isomers. researchgate.net

Reaction mechanisms: Computational modeling can elucidate the mechanisms of its chemical transformations and predict the stereochemical outcomes of reactions. researchgate.net

Ligand-metal interactions: DFT can be employed to model the coordination of the oxime to different metal centers, helping to understand the nature of the bonding and predict the stability and reactivity of the resulting complexes. nih.gov

Predictive SAR: Computational docking and molecular dynamics simulations can be used to predict the binding of this compound and its derivatives to biological targets. researchgate.net

Focused SAR Studies for Specific Molecular Target Interactions and Binding Modes

Structure-Activity Relationship (SAR) studies are crucial for the development of new therapeutic agents. nih.govnih.govresearchgate.netresearchgate.netnih.gov Given the known biological activities of chromone derivatives, it is highly probable that this compound and its analogues will exhibit interesting biological profiles.

Future research should involve:

Synthesis of a focused library of derivatives: Prepare a series of analogues by modifying the methyl group at the 3-position and by introducing various substituents on the benzo part of the chromone ring.

Biological screening: Evaluate the synthesized compounds against a panel of biological targets, such as kinases, proteases, and receptors implicated in various diseases. The anti-inflammatory and anticancer potential of chromones and oximes makes these promising areas of investigation. nih.govnih.govacs.org

Elucidation of binding modes: Utilize techniques like X-ray crystallography and NMR spectroscopy, in conjunction with computational modeling, to determine the binding modes of active compounds to their biological targets.

Potential Applications in Materials Science or Advanced Sensing Technologies

The unique photophysical properties of chromones make them attractive candidates for applications in materials science and sensing. bohrium.comrsc.orgnih.gov The incorporation of an oxime group could further enhance these properties.

Potential avenues for exploration include:

Fluorescent sensors: Develop fluorescent chemosensors for the detection of metal ions or anions. Chromone-based Schiff bases have already been successfully employed for this purpose. bohrium.comrsc.org The ability of the oxime group to coordinate with metal ions could be exploited to design selective sensors.

Novel materials: Investigate the potential of this compound as a building block for the synthesis of novel polymers or metal-organic frameworks (MOFs) with interesting optical or electronic properties.

Photoresponsive materials: Explore the photochemical reactivity of the molecule, such as the [2+2] photodimerization observed for other chromones, to create photoresponsive materials. scienomics.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-3-Methyl-4H-chromen-4-one oxime, and how can reaction conditions influence stereochemical outcomes?

- Methodological Answer : The oxime is typically synthesized via condensation of 3-methyl-4H-chromen-4-one with hydroxylamine hydrochloride under basic conditions. Key factors include pH control (e.g., NaOH/ethanol mixtures) and temperature to favor the Z-isomer. For example, describes a general procedure for 4H-chromen-4-one derivatives using ethanol as a solvent and NaOH to deprotonate intermediates, which can be adapted for oxime formation . Monitoring reaction progress via TLC and optimizing hydroxylamine equivalents are critical to minimize byproducts like E-isomers or over-oxidation.

Q. How can NMR spectroscopy distinguish between (Z)- and (E)-isomers of 3-methyl-4H-chromen-4-one oxime?

- Methodological Answer : The Z-isomer exhibits distinct downfield shifts for the oxime proton (NH) due to intramolecular hydrogen bonding with the carbonyl oxygen. In , aromatic proton splitting patterns in the range of δ 7.12–7.90 ppm differentiate stereoisomers, with coupling constants (J) providing confirmation. For example, a singlet or doublet in the δ 8–9 ppm region (NH) and specific aromatic integrations (e.g., 1H vs. 2H) can validate the Z-configuration .

Q. What crystallization techniques are suitable for obtaining single crystals of this compound for X-ray analysis?

- Methodological Answer : Slow evaporation of a dichloromethane/hexane mixture at 4°C is effective. highlights similar chromenone derivatives crystallized via this method, with SHELX software ( ) used for structure refinement. Key parameters include solvent polarity and cooling rates to avoid twinning .

Advanced Research Questions

Q. How do steric and electronic effects in the chromenone ring influence the biological activity of this compound derivatives?

- Methodological Answer : Substituents at the 2- or 7-positions (e.g., methoxy or halogen groups) can modulate antifungal activity by altering electron density and steric hindrance. demonstrates that triazolyl substituents enhance antifungal potency via hydrophobic interactions with fungal enzymes. Docking studies (as in ) combined with Hammett σ values can quantify electronic effects .

Q. What strategies resolve contradictions in biological activity data between (Z)-oxime derivatives and their parent chromenones?

- Methodological Answer : Contradictions often arise from differences in cellular uptake or metabolic stability. Use comparative assays (e.g., MIC vs. time-kill curves) and pharmacokinetic profiling (e.g., liver microsome stability tests). ’s contradiction analysis framework recommends systematic variation of substituents (e.g., methoxy vs. hydroxyl groups, as in ) to isolate contributing factors .

Q. How can high-resolution X-ray crystallography confirm the Z-configuration and hydrogen-bonding network in this oxime?

- Methodological Answer : SHELXL ( ) refines H-atom positions using Hirshfeld surface analysis, while ORTEP-3 ( ) visualizes intramolecular H-bonds (e.g., O–H···N). For example, ’s chromenone structure shows bond angles and torsion angles critical for distinguishing Z/E configurations .

Q. What analytical workflows validate purity and stereochemical integrity during scale-up synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with chiral stationary phases to separate isomers. Mass spectrometry (HRMS, as in ) confirms molecular integrity, while ¹³C NMR (e.g., δ 170–180 ppm for carbonyl carbons) detects trace impurities .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.